

# Cyclopentanecarbaldehyde: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: Cyclopentanecarbaldehyde

Cat. No.: B151901

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This technical guide provides an in-depth overview of **cyclopentanecarbaldehyde**, a versatile organic compound with significant applications in pharmaceutical synthesis and the fragrance industry. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its role as a crucial intermediate in the development of novel therapeutic agents.

## Core Properties of Cyclopentanecarbaldehyde

**Cyclopentanecarbaldehyde**, also known as cyclopentanecarboxaldehyde, is a cyclic aldehyde consisting of a cyclopentane ring bonded to a formyl group.<sup>[1]</sup> At room temperature, it presents as a clear, colorless to pale yellow liquid with a characteristic aldehyde odor.<sup>[1][2]</sup> Its reactivity, driven by the aldehyde functional group, makes it a valuable building block in organic synthesis.<sup>[1]</sup>

## Quantitative Data Summary

The key physicochemical properties of **cyclopentanecarbaldehyde** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O
Molecular Weight	98.14 g/mol [2][3][4][5]
CAS Number	872-53-7[3]
Appearance	Clear colorless to light yellow liquid[1][2][3]
Density	0.919 g/mL at 25 °C[2][3]
Boiling Point	140-141 °C[2][3]
Flash Point	28.3 °C
Refractive Index (n <sub>20/D</sub> )	1.4430[2][3]
Solubility	Soluble in chloroform and ethanol; slightly soluble in water[1][3]

## Synthesis and Experimental Protocols

**Cyclopentanecarbaldehyde** can be synthesized through various routes. Industrially, it may be prepared via the catalytic oxidation of cyclopentylcarbinol.[1] Other notable methods include the oxidation of cyclohexene using copper catalysis and the reaction of cyclohexene with mercuric sulfate.[3]

### Experimental Protocol 1: Synthesis from Cyclohexene via Mercuric Sulfate Oxidation

This classic procedure, adapted from Organic Syntheses, details the preparation of **cyclopentanecarbaldehyde** from cyclohexene.[6] The reaction proceeds through the oxidation and rearrangement of cyclohexene.

Materials:

- Concentrated sulfuric acid (80.0 g, 43.5 mL, 0.82 mole)
- Water (3 L)

- Reagent mercuric sulfate (740.0 g, 2.49 moles)
- Cyclohexene (82.0 g, 101 mL, 1.0 mole)
- Nitrogen gas
- Ether
- Anhydrous sodium sulfate

Procedure:

- A solution of sulfuric acid in water is prepared in a 5-L three-necked flask equipped with a reflux condenser, mechanical stirrer, thermometer, and nitrogen inlet.
- Mercuric sulfate is added to the stirred solution under a nitrogen atmosphere to form a deep-yellow suspension.
- The mixture is heated to 55°C, and cyclohexene is added all at once.<sup>[6]</sup>
- The reaction is stirred vigorously at 55°C for 1 hour.
- After the reaction period, the condenser is set for distillation. The temperature is raised, and a mixture of crude **cyclopentanecarbaldehyde** and water (approximately 300 mL) is distilled over about 2 hours while stirring and maintaining a slow nitrogen stream.<sup>[6]</sup>
- The crude product is separated from the aqueous layer in a separatory funnel. The aqueous layer is then extracted three times with 50-mL portions of ether.
- The ether extracts are combined with the crude product and dried over anhydrous sodium sulfate.
- The final product is obtained by distillation.

## Experimental Protocol 2: Synthesis from 6-iodo-1-ethoxyhexyne

This method involves the cyclization of an iodo ynol ether followed by hydrolysis.<sup>[7]</sup>

## Materials:

- 6-iodo-1-ethoxyhexyne (0.27 mmol) in hexanes-Et<sub>2</sub>O (0.1 M solution)
- n-Butyllithium (n-BuLi) in hexanes (0.57 mmol)
- Methanol (MeOH) (6 equivalents)
- 35% Perchloric acid (1-2 drops)
- Ether
- 5% Sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)

## Procedure:

- A solution of 6-iodo-1-ethoxyhexyne in hexanes-Et<sub>2</sub>O is deoxygenated by bubbling nitrogen through it for 5 minutes.
- The mixture is cooled to -78°C, and a freshly titrated solution of n-BuLi in hexanes is added dropwise. The solution is stirred for an additional 10 minutes at -78°C.
- The cooling bath is removed, and the reaction mixture is stirred for 2 hours at room temperature to allow for cyclization.
- Methanol is added, and the mixture is stirred for another 30 minutes at room temperature.
- One to two drops of 35% perchloric acid are added, and the reaction is stirred for 18 hours at room temperature.
- The reaction is diluted with ether and quenched with a 5% NaHCO<sub>3</sub> solution.
- The ethereal layer is washed with brine, dried over MgSO<sub>4</sub>, and concentrated by rotary evaporation at 0°C to yield the crude product.[7]

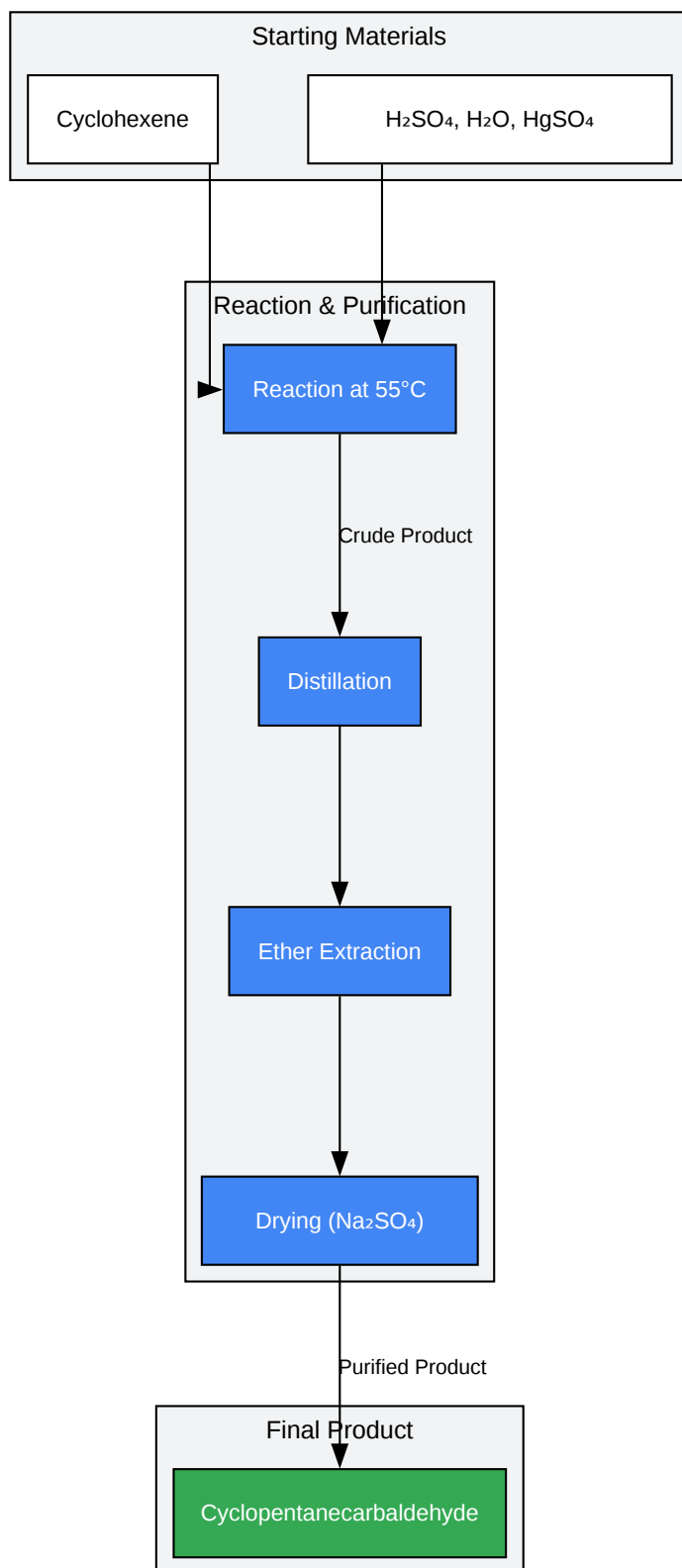
## Applications in Drug Development and Research

**Cyclopentanecarbaldehyde** serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is notably used in the preparation of diketopiperazines, which act as potent and selective oxytocin antagonists, and in the synthesis of dihydroquinazolinamines with anti-inflammatory properties.<sup>[8]</sup> Its cyclopentane moiety can confer unique chemical stability and desirable pharmacokinetic properties to drug molecules.<sup>[2]</sup>

The aldehyde group's reactivity allows for its use in Knoevenagel condensations, a critical step in the synthesis of potential follow-up drugs to clinical candidates like PF-03882845, a non-steroidal mineralocorticoid receptor (MR) antagonist.<sup>[8]</sup>

## Visualizing Synthetic Pathways

The following diagram illustrates the synthetic workflow for producing **cyclopentanecarbaldehyde** from cyclohexene, as detailed in the experimental protocol.



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Caption: Synthesis workflow of **Cyclopentanecarbaldehyde** from Cyclohexene.

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